N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1014048-60-2
VCID: VC7180510
InChI: InChI=1S/C16H18N4O2/c1-20-10-13(16(19-20)22-2)15(21)17-8-7-11-9-18-14-6-4-3-5-12(11)14/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,21)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCCC2=CNC3=CC=CC=C32
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1014048-60-2

Cat. No.: VC7180510

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1014048-60-2

Specification

CAS No. 1014048-60-2
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C16H18N4O2/c1-20-10-13(16(19-20)22-2)15(21)17-8-7-11-9-18-14-6-4-3-5-12(11)14/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,21)
Standard InChI Key MWUYMKDGOVVYGD-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCCC2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

N-(2-(1H-Indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS No. 1351641-70-7) is a synthetic small molecule with a molecular formula of C₂₃H₂₃N₅O₃ and a molecular weight of 417.47 g/mol . Its IUPAC name, N-[4-[2-(1H-indol-3-yl)ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide, reflects its hybrid structure combining indole and pyrazole moieties linked via carboxamide bridges . The compound’s SMILES notation (CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43) highlights its methoxy-substituted pyrazole ring connected to a phenyl group and an indole-ethyl side chain .

Key Structural Features

  • Pyrazole Core: A 1-methyl-3-methoxy-substituted pyrazole ring provides planar rigidity and hydrogen-bonding capabilities via its carbonyl group .

  • Indole Moiety: The 1H-indol-3-yl group contributes hydrophobic π-π stacking potential and potential serotonin receptor interactions .

  • Carboxamide Linkers: Dual amide bonds enhance solubility in polar solvents and enable target binding through hydrogen bonding .

Table 1. Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₃N₅O₃
Molecular Weight417.47 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds7
Topological Polar Surface Area104 Ų

Synthesis and Structural Analogues

The synthesis of this compound follows modular strategies common to pyrazole-carboxamide derivatives. As described in literature for analogous structures , key steps include:

Synthetic Pathway

  • Formation of β-Keto Esters: Piperidine-4-carboxylic acid derivatives are condensed with Meldrum’s acid to generate β-keto esters .

  • Enamine Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamino diketones .

  • Cyclization with Hydrazines: Treatment with monosubstituted hydrazines induces pyrazole ring formation .

  • Indole-Ethyl Coupling: Amide bond formation between the pyrazole carboxylate and 2-(1H-indol-3-yl)ethylamine completes the synthesis .

Table 2. Critical Reaction Conditions

StepReagents/ConditionsYield (%)
β-Keto Ester FormationMeldrum’s acid, EDC·HCl, DMAP65–78
Pyrazole CyclizationHydrazine hydrate, EtOH, 80°C45–60
Amide CouplingHATU, DIPEA, DMF50–70

Pharmacological Relevance and Target Profiling

While direct bioactivity data for this compound remains unpublished, structural analogues demonstrate therapeutic potential in neurodegenerative disorders and oncology .

Neuroprotective Applications

Patent EP2651887B1 discloses indole-ethyl carboxamide derivatives as inhibitors of tau protein aggregation, a hallmark of Alzheimer’s disease . The compound’s indole moiety may disrupt β-sheet formation in tau fibrils, while the pyrazole carboxamide enhances blood-brain barrier permeability .

Serotonergic Activity

The indole substructure shares homology with serotonin (5-HT), suggesting possible 5-HT receptor modulation. Molecular docking studies predict affinity for 5-HT₂ₐ and 5-HT₆ receptors (Ki ≈ 120–250 nM) , though experimental validation is pending.

Table 3. Predicted Pharmacokinetic Properties

ParameterValueMethod
LogP2.8 ± 0.3XLogP3
Caco-2 Permeability12.5 × 10⁻⁶ cm/sSwissADME
Plasma Protein Binding89%ADMETLab

Physicochemical and Stability Profiling

Solubility and Dissolution

The compound exhibits limited aqueous solubility (estimated <1 mg/mL at pH 7.4) due to its hydrophobic indole and phenyl groups . Solubility enhancement strategies include:

  • Salt Formation: Protonation of the pyrazole nitrogen (pKa ≈ 4.2) enables hydrochloride salt preparation .

  • Co-Solvency: 30% PEG-400/water mixtures increase solubility to 5.2 mg/mL .

Stability Under Physiological Conditions

  • Hydrolytic Stability: The methyl ester and carboxamide groups show <10% degradation in simulated gastric fluid (pH 1.2) over 24 hours .

  • Oxidative Resistance: No significant decomposition occurs in 0.1% H₂O₂/PBS solutions after 48 hours .

Table 4. Stability Data

ConditionDegradation (%)Time (h)
pH 1.2, 37°C8.224
pH 7.4, 37°C3.124
UV Light (254 nm)15.748

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